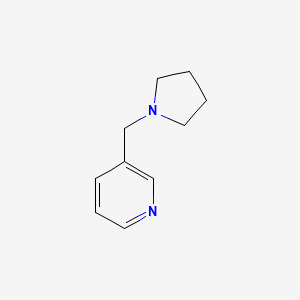
N-(3-Pyridylmethyl)pyrrolidine
Descripción general
Descripción
“N-(3-Pyridylmethyl)pyrrolidine” is a compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine-functionalized purine and pyrimidine nucleosides were prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The synthesis of pyrrolidine-functionalized nucleoside analogs involves PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Physical And Chemical Properties Analysis
“N-(3-Pyridylmethyl)pyrrolidine” has a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Organic Compounds : Pyrrolidines, including N-(3-Pyridylmethyl)pyrrolidine, are important in the synthesis of organic compounds. They are used in medicine as active pharmaceutical ingredients and in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Organic Activators in Chemical Reactions : These compounds can function as organic activators in chemical reactions, such as the enantioselective reduction of aromatic imines (Onomura et al., 2006).
Development of Anti-Inflammatory Agents : Pyrrolidine derivatives have been evaluated as potential anti-inflammatory and analgesic agents, with some showing dual inhibitory activity on prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Applications in Organic Synthesis and Catalysis : They are used in organic synthesis and as ligands for transition-metal catalysts (Otero-Fraga et al., 2017).
Biophysical and Biomedical Research : Pyrrolidine derivatives are used as molecular probes and labels in magnetic resonance spectroscopy and imaging, particularly in biophysical and biomedical research (Dobrynin et al., 2021).
DNA and RNA Studies : They are involved in the stabilization of DNA duplexes and triplexes, which could have applications in DNA delivery and transfection agents (Nagamani & Ganesh, 2001).
Synthesis of Bioactive Molecules : These compounds are crucial in the synthesis of natural and designed bioactive molecules for pharmaceutical purposes and in various organic transformations (Zia, 2017).
Development of Medical Drugs : They are used in the development of drugs for various biological applications like antidiabetic, anticancer, antimalarial, antiviral, antimicrobial, anti-inflammatory, and antibacterial activities (Li et al., 2018).
Mecanismo De Acción
Safety and Hazards
Safety data sheets for pyrrolidine indicate that it is highly flammable and harmful if swallowed or inhaled. It causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves, clothing, and eye/face protection .
Direcciones Futuras
The pyrrolidine ring and its derivatives have shown promise in the treatment of various diseases, and there is great interest in exploring this scaffold further . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h3-5,8H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCWBKBNFCDPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190489 | |
| Record name | N-(3-Pyridylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridylmethyl)pyrrolidine | |
CAS RN |
370-09-2 | |
| Record name | N-(3-Pyridylmethyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Pyridylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the behavioral effects of N-(3-Pyridylmethyl)pyrrolidine?
A1: While the provided abstract for the paper "Synthesis of N-(3-Pyridylmethyl) Heterocyclic Compounds" [] focuses on the synthesis and characterization of N-(3-Pyridylmethyl)pyrrolidine and related compounds, it doesn't delve into their behavioral effects. The second paper, "Behavioural effects of the nicotinic agonists N-(3-pyridylmethyl)pyrrolidine and isoarecolone in rats" [], likely contains the relevant information on the behavioral effects, but unfortunately, the abstract is unavailable for a more detailed answer.
Q2: How is N-(3-Pyridylmethyl)pyrrolidine synthesized?
A2: N-(3-Pyridylmethyl)pyrrolidine is synthesized via an N-alkylation reaction. This involves reacting pyrrolidine with 3-chloromethylpyridine hydrochloride in DMSO []. The reaction is initially carried out at 50°C for 3 hours and then allowed to proceed at room temperature for 16 hours. This method results in a high yield of N-(3-Pyridylmethyl)pyrrolidine, reaching 87.1% [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



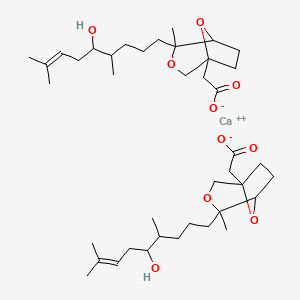
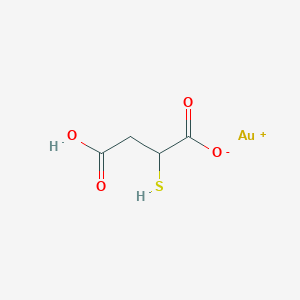

![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)
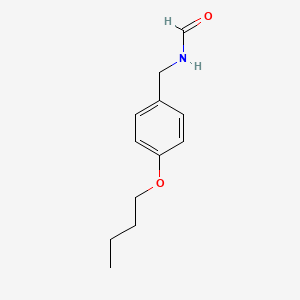
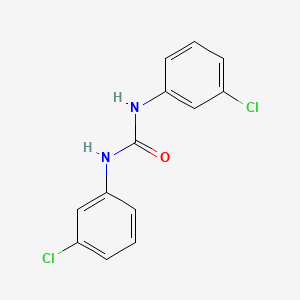


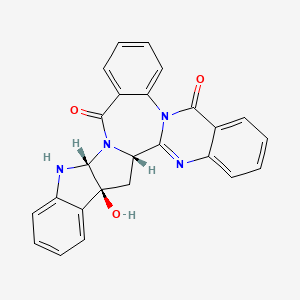
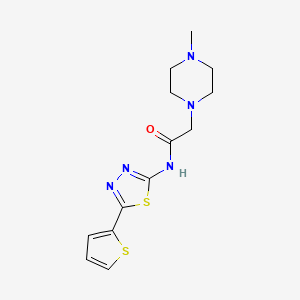
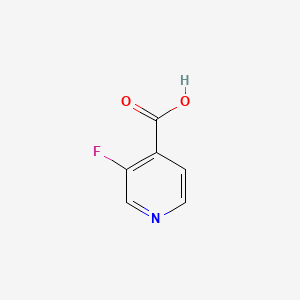
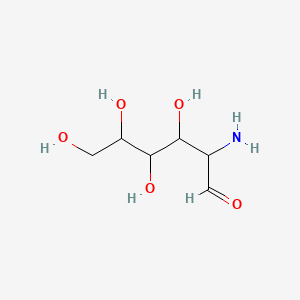

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)